1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride
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Overview
Description
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride is a chemical compound with the molecular formula C16H19BrN2O·HCl It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone typically involves the reaction of 5-bromoindole with 1-methylpyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like 1-methylpyrrolidin-2-one. The mixture is heated to around 80°C under a nitrogen atmosphere and stirred overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Eletriptan: A serotonin receptor agonist used for migraine treatment.
5-Bromoindole Derivatives: Various derivatives with different substituents on the indole ring.
Uniqueness
1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrrolidine moiety makes it a valuable compound for research and development .
Properties
IUPAC Name |
1-[5-bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O.ClH/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19;/h5-6,9-10,14H,3-4,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSUDUZJHBGXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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